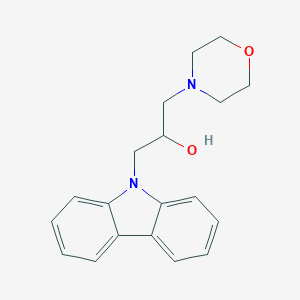

1-(9H-carbazol-9-yl)-3-morpholinopropan-2-ol

描述

CL-406156: 是一种以其独特结构和特性而闻名的化学化合物。由于其多功能性和有效性,它常用于科学研究和工业应用。 该化合物以其化学名称,1-咔唑-9-基-3-吗啉-4-基丙烷-2-醇 而被识别 .

准备方法

合成路线和反应条件

CL-406156 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。典型的合成路线包括:

咔唑核的形成: 第一步涉及通过环化反应合成咔唑核。

吗啉基的引入: 吗啉基通过亲核取代反应引入。

最终组装: 最后一步涉及咔唑和吗啉基的偶联,形成 CL-406156 的完整结构。

工业生产方法

在工业环境中,CL-406156 的生产通过优化反应条件来扩大规模,以确保高产率和纯度。这通常包括:

间歇反应器: 利用间歇反应器进行受控合成。

纯化: 采用结晶和色谱等技术来纯化最终产品。

化学反应分析

反应类型

CL-406156 经历了各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾等氧化剂氧化。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

取代: 亲核取代反应很常见,特别是涉及吗啉基。

常用试剂和条件

氧化: 酸性条件下的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 碱存在下卤代烷。

主要产品

这些反应产生的主要产物包括 CL-406156 的各种衍生物,具体取决于所使用的特定反应条件和试剂。

科学研究应用

CL-406156 由于其广泛的应用而被广泛用于科学研究:

化学: 它作为合成更复杂分子的基础。

生物学: 该化合物用于涉及酶抑制和蛋白质相互作用的研究。

医药: CL-406156 的研究包括其在各种疾病药物开发中的潜在用途。

工业: 它用于生产特种化学品和材料。

作用机制

CL-406156 的作用机制涉及其与特定分子靶标的相互作用。该化合物与酶和蛋白质结合,改变其活性,并导致各种生物效应。所涉及的途径包括:

酶抑制: CL-406156 抑制某些酶,影响代谢途径。

蛋白质相互作用: 该化合物与蛋白质相互作用,影响细胞过程。

相似化合物的比较

CL-406156 与其他类似化合物相比是独一无二的,因为它具有特定的结构和特性。类似的化合物包括:

1-咔唑-9-基-3-吗啉-4-基丙烷-2-醇: 具有类似特性的紧密结构类似物。

α-(4-吗啉基甲基)-9H-咔唑-9-乙醇: 另一种用于类似应用的相关化合物.

CL-406156 的独特性在于其特定的官能团及其排列,赋予了独特的化学和生物特性。

生物活性

1-(9H-Carbazol-9-yl)-3-morpholinopropan-2-ol is a synthetic compound that integrates a carbazole moiety with a morpholine group. This combination has led to significant interest in its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests possible interactions with various biological targets, making it a candidate for further exploration in therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 246.32 g/mol. The presence of the carbazole ring is known to contribute to various biological activities, including anti-cancer and neuroprotective effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of carbazole derivatives, including this compound. In particular, research has indicated that similar compounds exhibit significant binding affinities to viral proteins, such as the SARS-CoV-2 main protease. Molecular docking studies have shown that these compounds can effectively inhibit viral replication mechanisms by binding to critical sites on the protease, suggesting a promising avenue for drug development against viral infections .

Antitumor Properties

Carbazole derivatives are recognized for their antitumor properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 15 | Induces apoptosis |

| Similar Carbazole Derivative | MCF7 (Breast) | 10 | Oxidative stress induction |

Neuroprotective Effects

In vitro studies have indicated that certain carbazole derivatives possess neuroprotective effects against glutamate-induced neurotoxicity. These compounds may exert their protective effects by acting as antioxidants or by modulating neuroinflammatory pathways . The specific neuroprotective activity of this compound remains to be fully characterized but is an area of ongoing research.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Viral Proteins : Binding to viral proteases inhibits viral replication.

- Cancer Cell Pathways : Induction of apoptosis via oxidative stress pathways.

- Neuroprotection : Modulation of inflammatory responses and oxidative damage in neuronal cells.

Case Studies and Research Findings

Several studies have explored the biological activities of carbazole derivatives, providing insights into their therapeutic potential:

- Antiviral Studies : A study demonstrated that carbazole derivatives showed strong binding affinities to SARS-CoV-2 main protease, indicating potential as antiviral agents .

- Antitumor Activity : Research involving various cancer cell lines has shown that these compounds can significantly reduce cell viability through apoptotic pathways .

- Neuroprotective Effects : In experiments using neuronal cell lines, certain derivatives exhibited protective effects against glutamate toxicity, highlighting their potential in treating neurodegenerative conditions .

属性

IUPAC Name |

1-carbazol-9-yl-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-15(13-20-9-11-23-12-10-20)14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,22H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACSALNKWCJCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919819 | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671456 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91324-16-2 | |

| Record name | 9H-Carbazole-9-ethanol, alpha-(4-morpholinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091324162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Carbazol-9-yl)-3-(morpholin-4-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。